molecular formula C11H10BrNO B2944361 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole CAS No. 1955520-18-9

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole

Cat. No.: B2944361
CAS No.: 1955520-18-9
M. Wt: 252.111
InChI Key: BRZOZQQPFNMSPH-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that contains both bromine and methyl groups attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with 2-amino-2-methylpropanenitrile under acidic conditions to form the corresponding oxazole derivative. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, oxidized oxazole compounds, and coupled aromatic systems with extended conjugation.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups contribute to its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylphenyl)methanol
  • 3-Bromo-4-methylphenol
  • 2-(3-Bromo-4-methylphenyl)acetic acid

Uniqueness

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is unique due to the presence of both bromine and methyl groups on the phenyl ring, combined with the oxazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-4-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOZQQPFNMSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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